![molecular formula C12H16N2O2S B4836278 N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N~1~-CYCLOPROPYLPROPANAMIDE](/img/structure/B4836278.png)
N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N~1~-CYCLOPROPYLPROPANAMIDE
Overview
Description
N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N~1~-CYCLOPROPYLPROPANAMIDE is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N~1~-CYCLOPROPYLPROPANAMIDE typically involves the reaction of thioureido acid with 3-chloropentane-2,4-dione in acetone under reflux conditions . The reaction mixture is then cooled, and the precipitate is filtered, washed with acetone, and dried. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N~1~-CYCLOPROPYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N~1~-CYCLOPROPYLPROPANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N~1~-CYCLOPROPYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N~1~-CYCLOPROPYLPROPANAMIDE can be compared with other thiazole derivatives, such as:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide: This compound has similar structural features but different biological activities.
3-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)(2,5-dimethylphenyl)amino]propanoic acid: Another thiazole derivative with distinct chemical properties and applications.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-10(16)14(9-5-6-9)12-13-7(2)11(17-12)8(3)15/h9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOANFNZZZNYEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CC1)C2=NC(=C(S2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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